molecular formula C5H11NO3 B1312850 N-(2-hydroxyethyl)-N-methylglycine CAS No. 26294-19-9

N-(2-hydroxyethyl)-N-methylglycine

Cat. No.: B1312850
CAS No.: 26294-19-9
M. Wt: 133.15 g/mol
InChI Key: XNYWPPQQCQRHHM-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methylglycine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyethyl group and a methyl group attached to the nitrogen atom of glycine. This compound is often utilized for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)-N-methylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with ethanolamine and formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where glycine, ethanolamine, and formaldehyde are mixed in precise ratios. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-N-methylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically conducted in the presence of a suitable solvent and catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: In the medical field, this compound is explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-N-methylglycine can be compared to other similar compounds such as methyldiethanolamine and N-(2-hydroxyethyl)ethylenediamine. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. Methyldiethanolamine, for example, is commonly used in gas treating applications, whereas N-(2-hydroxyethyl)ethylenediamine is often employed in the synthesis of coordination polymers .

By understanding the distinct properties and applications of this compound, researchers and industry professionals can leverage its potential in various scientific and industrial endeavors.

Properties

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYWPPQQCQRHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466030
Record name N-(2-Hydroxyethyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26294-19-9
Record name N-(2-Hydroxyethyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(2-hydroxyethyl)-N-methylglycine interact with copper(II), and what is the resulting structure?

A1: this compound acts as a tridentate ligand, meaning it binds to the copper(II) ion through three donor atoms. Specifically, it coordinates through the nitrogen atom, the deprotonated oxygen atom of the carboxylate group, and the oxygen atom of the hydroxyl group. This forms two distorted five-membered rings around the copper(II) ion. The overall complex, bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II), adopts a distorted octahedral geometry [].

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